molecular formula C12H9F3N2O2 B562920 Leflunomide-d4

Leflunomide-d4

Cat. No.: B562920
M. Wt: 274.23 g/mol
InChI Key: VHOGYURTWQBHIL-QFFDRWTDSA-N
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Description

Leflunomide-d4 is a deuterated form of Leflunomide, a pyrimidine synthesis inhibitor used primarily as a disease-modifying antirheumatic drug (DMARD). This compound is often used in scientific research to study the pharmacokinetics and metabolism of Leflunomide due to the presence of deuterium atoms, which can be detected using mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leflunomide-d4 involves the incorporation of deuterium atoms into the Leflunomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated solvents in the final step of the synthesis to exchange hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Leflunomide-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its active metabolite, Teriflunomide-d4.

    Reduction: Reduction reactions can convert this compound back to its precursor compounds.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: The major product is Teriflunomide-d4.

    Reduction: The major products are the precursor compounds of this compound.

    Substitution: The products depend on the specific substitution reaction and reagents used.

Scientific Research Applications

Leflunomide-d4 is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Leflunomide.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new drugs and formulations.

    Biological Research: Studying the effects of Leflunomide on biological systems.

    Medical Research: Investigating the therapeutic potential and mechanisms of action of Leflunomide in various diseases.

Mechanism of Action

Leflunomide-d4 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which are essential for DNA and RNA synthesis. As a result, this compound inhibits the proliferation of rapidly dividing cells, such as activated lymphocytes, and exerts immunomodulatory and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Leflunomide-d4

This compound is unique due to the presence of deuterium atoms, which makes it useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking and analysis of the compound in biological systems.

Properties

IUPAC Name

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOGYURTWQBHIL-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.